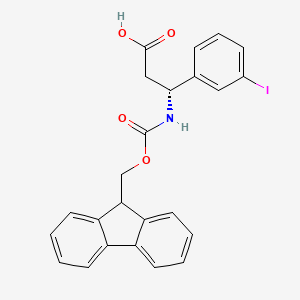

(3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid

CAS No.: 1366505-88-5

Cat. No.: VC6158636

Molecular Formula: C24H20INO4

Molecular Weight: 513.331

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1366505-88-5 |

|---|---|

| Molecular Formula | C24H20INO4 |

| Molecular Weight | 513.331 |

| IUPAC Name | (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid |

| Standard InChI | InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)22(13-23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 |

| Standard InChI Key | SKTSPSIMLVUKHC-JOCHJYFZSA-N |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)I |

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The systematic IUPAC name, (3R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid, reflects its structural components:

-

Fmoc group: A fluorenylmethyl-based protecting group that safeguards the amino functionality during solid-phase peptide synthesis (SPPS) .

-

3-iodophenyl moiety: An aromatic side chain substituted with iodine at the meta position, conferring steric bulk and potential for radiochemical applications.

-

Propanoic acid backbone: The carboxylic acid terminus facilitates peptide bond formation.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₄H₂₀INO₄ | |

| Molecular weight | 513.3 g/mol | |

| CAS Registry Number | 478183-67-4 | |

| Stereochemistry | R configuration at C3 |

Stereochemical Considerations

The R configuration at the alpha carbon distinguishes this compound from natural L-amino acids (S configuration). This enantiomeric form is synthetically engineered to modulate peptide conformation, stability, and target binding. For example, D-amino acids are resistant to proteolytic degradation, making them valuable in therapeutic peptide design .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves sequential steps:

-

Iodination of phenylalanine: Electrophilic aromatic substitution introduces iodine at the 3-position of L- or D-phenylalanine.

-

Fmoc protection: The amino group is shielded using Fmoc-chloride under basic conditions to prevent unwanted side reactions during SPPS .

-

Resolution of enantiomers: Chiral chromatography or enzymatic methods isolate the R-configuration isomer .

Analytical Validation

-

Mass spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 513.3 .

-

Nuclear magnetic resonance (NMR): ¹H NMR (DMSO-d₆) shows characteristic signals:

Applications in Peptide Science

Role in Solid-Phase Peptide Synthesis

As an Fmoc-protected derivative, this compound is integral to SPPS:

-

Deprotection: The Fmoc group is removed using piperidine, exposing the amino group for subsequent coupling.

-

Side-chain versatility: The 3-iodophenyl group enables post-synthetic modifications, such as Suzuki-Miyaura cross-coupling for bioconjugation .

Biomedical Relevance

While the unprotected 3-iodo-L-phenylalanine has been investigated for antineoplastic activity , the Fmoc-derivatized R-enantiomer is primarily utilized in:

-

Radiotracer development: The iodine-127/131 isotopes facilitate imaging and targeted radiotherapy.

-

Peptide-based drug candidates: Incorporation into D-peptides enhances metabolic stability and bioavailability .

| Parameter | Assessment |

|---|---|

| Skin irritation | Category 2 (H315) |

| Eye damage | Category 1 (H318) |

Comparative Analysis with Structural Analogs

L- vs. R-Configuration

-

L-isomer (S configuration): Predominates in natural peptides but prone to enzymatic cleavage.

-

R-isomer (D configuration): Enhances proteolytic resistance, as seen in antimicrobial peptides like D-enantiomeric RNAIII-inhibiting peptide .

Substituent Effects

Replacing iodine with other halogens (e.g., Br, Cl) alters electronic properties and binding affinity. For instance, 3-bromo derivatives exhibit lower radiochemical stability but higher lipophilicity .

Future Directions and Research Gaps

Unanswered Questions

-

In vivo stability: Limited data exist on the pharmacokinetics of D-configured iodinated peptides.

-

Theranostic potential: Dual-use probes combining imaging (¹²³I) and therapy (¹³¹I) remain unexplored.

Recommended Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume